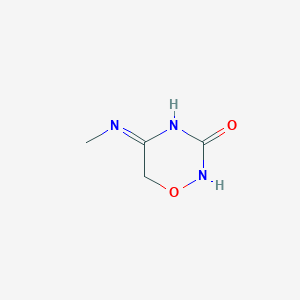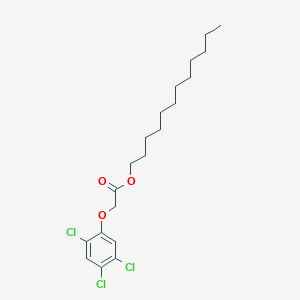![molecular formula C13H10ClN3O3 B14602653 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine CAS No. 61201-61-4](/img/structure/B14602653.png)
3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a phenoxy group at the 6-position The phenoxy group is further substituted with a nitro group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Substitution Reactions: The chloro group can be introduced via chlorination reactions, while the phenoxy group can be added through nucleophilic aromatic substitution.
Functional Group Modifications: The nitro group can be introduced through nitration reactions, and the prop-2-en-1-yl group can be added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-[4-nitrophenoxy]pyridazine: Lacks the prop-2-en-1-yl group.
3-Chloro-6-[4-amino-2-(prop-2-en-1-yl)phenoxy]pyridazine: Has an amino group instead of a nitro group.
3-Chloro-6-[4-nitro-2-(methyl)phenoxy]pyridazine: Has a methyl group instead of a prop-2-en-1-yl group.
Uniqueness
3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine is unique due to the presence of both a nitro group and a prop-2-en-1-yl group on the phenoxy ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61201-61-4 |
|---|---|
Molecular Formula |
C13H10ClN3O3 |
Molecular Weight |
291.69 g/mol |
IUPAC Name |
3-chloro-6-(4-nitro-2-prop-2-enylphenoxy)pyridazine |
InChI |
InChI=1S/C13H10ClN3O3/c1-2-3-9-8-10(17(18)19)4-5-11(9)20-13-7-6-12(14)15-16-13/h2,4-8H,1,3H2 |
InChI Key |
AWXFIKGXBWNCGL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



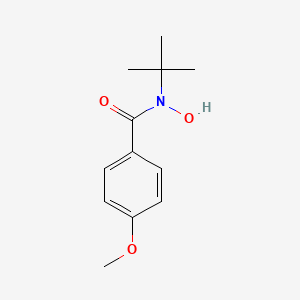
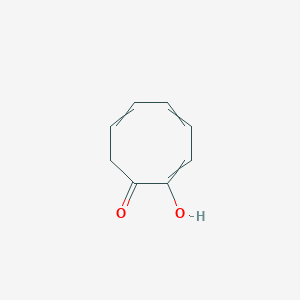
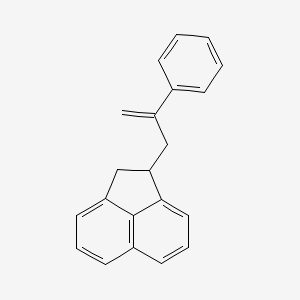




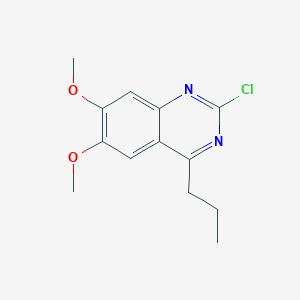
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
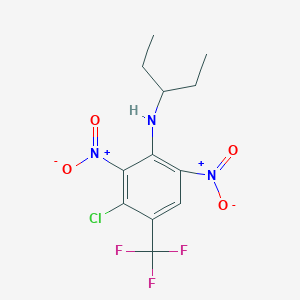
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
